(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034520-39-1
VCID: VC4290187
InChI: InChI=1S/C20H22N2O3/c23-20(22-11-9-18(13-22)24-14-15-7-8-15)16-4-3-5-17(12-16)25-19-6-1-2-10-21-19/h1-6,10,12,15,18H,7-9,11,13-14H2
SMILES: C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Molecular Formula: C20H22N2O3
Molecular Weight: 338.407

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

CAS No.: 2034520-39-1

Cat. No.: VC4290187

Molecular Formula: C20H22N2O3

Molecular Weight: 338.407

* For research use only. Not for human or veterinary use.

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone - 2034520-39-1

Specification

CAS No. 2034520-39-1
Molecular Formula C20H22N2O3
Molecular Weight 338.407
IUPAC Name [3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Standard InChI InChI=1S/C20H22N2O3/c23-20(22-11-9-18(13-22)24-14-15-7-8-15)16-4-3-5-17(12-16)25-19-6-1-2-10-21-19/h1-6,10,12,15,18H,7-9,11,13-14H2
Standard InChI Key HJXKPQSSMFYUGJ-UHFFFAOYSA-N
SMILES C1CC1COC2CCN(C2)C(=O)C3=CC(=CC=C3)OC4=CC=CC=N4

Introduction

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a pyridin-2-yloxy-substituted phenyl group, suggests potential biological activity, making it a candidate for further research in drug development.

Key Characteristics:

  • Molecular Formula: C20H22N2O3

  • Molecular Weight: 338.407 g/mol

  • CAS Number: 2034520-39-1

Synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

The synthesis of this compound typically involves multi-step reactions. A general approach includes the reaction of cyclopropylmethanol with a suitable pyrrolidine precursor under controlled conditions, followed by the introduction of the pyridin-2-yloxy group through appropriate coupling reactions.

Synthesis Steps:

  • Preparation of Pyrrolidine Precursor: This involves the synthesis of a pyrrolidine derivative that can be further modified.

  • Introduction of Cyclopropylmethoxy Group: Cyclopropylmethanol is reacted with the pyrrolidine precursor under acidic conditions.

  • Coupling with Pyridin-2-yloxy Group: The pyridin-2-yloxy group is introduced via a suitable coupling reaction, such as a nucleophilic substitution or a metal-catalyzed cross-coupling reaction.

Chemical Reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanone group.

  • Reduction Reactions: Reducing agents like lithium aluminum hydride can convert the ketone to an alcohol.

Potential Biological Activity

The mechanism of action for (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is believed to involve interactions with biological targets such as receptors or enzymes. Experimental studies, including radiolabeled binding assays or enzyme kinetics studies, would be necessary to elucidate these mechanisms fully.

Potential Applications:

  • Neuroprotective Effects: The compound may exhibit neuroprotective effects by modulating neurotransmitter systems.

  • Drug Development: Its structural complexity makes it a candidate for further research in drug development.

Analytical Techniques

Spectroscopic techniques such as Infrared Spectroscopy (IR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds.

Analytical Methods:

TechniquePurpose
IR SpectroscopyFunctional group identification
Mass SpectrometryMolecular weight and purity confirmation

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